molecular formula C11H10ClNO2 B1661368 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one CAS No. 90097-81-7

3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one

Cat. No.: B1661368
CAS No.: 90097-81-7
M. Wt: 223.65 g/mol
InChI Key: MLZLCZURKBOLMM-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one is a heterocyclic compound that features a quinoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a chloromethyl group and a methoxy group on the quinoline ring makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-methoxyquinolin-2(1H)-one.

    Chloromethylation: The key step involves the chloromethylation of 6-methoxyquinolin-2(1H)-one.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the chloromethylation process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation: The methoxy group can be oxidized to form quinoline-2,6-dione derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of quinoline-2,6-dione derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

Scientific Research Applications

3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyquinolin-2(1H)-one: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    3-Methyl-6-methoxyquinolin-2(1H)-one:

    3-(Bromomethyl)-6-methoxyquinolin-2(1H)-one: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the leaving group.

Uniqueness

The presence of both a chloromethyl group and a methoxy group on the quinoline ring makes 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one a unique and versatile compound for various chemical transformations and applications. Its reactivity can be fine-tuned by modifying the substituents on the quinoline ring, allowing for the synthesis of a wide range of derivatives with potential biological and industrial applications .

Properties

IUPAC Name

3-(chloromethyl)-6-methoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-15-9-2-3-10-7(5-9)4-8(6-12)11(14)13-10/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZLCZURKBOLMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597284
Record name 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90097-81-7
Record name 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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